molecular formula C16H11Cl3 B8636732 6,7-Dichloro-4-(4-chlorophenyl)-1,2-dihydronaphthalene CAS No. 89219-06-7

6,7-Dichloro-4-(4-chlorophenyl)-1,2-dihydronaphthalene

Cat. No. B8636732
M. Wt: 309.6 g/mol
InChI Key: UNTAUUYWHMISIW-UHFFFAOYSA-N
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Patent
US04503062

Procedure details

Magnesium turnings (1.5 g.) and diethyl ether (30 ml.) were stirred while a solution of p-bromochlorobenzene (12 g.) in diethyl ether (100 ml.) was added to form the Grignard reagent. The solution was heated under reflux for 10 minutes, then a solution of 6,7-dichloro-1,2,3,4-tetrahydro-1-oxonaphthalene (9 g.) in diethyl ether (100 ml.) was added over 20 minutes, and the mixture was then heated under reflux for 30 minutes. The reaction mixture was cooled and acidified with 2N hydrochloric acid (50 ml.), and the ether layer was separated, dried, and evaporated to dryness leaving an oil. This residual oil was dissolved in toluene (300 ml.), toluene-p-sulphonic acid (0.5 g.) was added, and the solution was heated under reflux in an Dean and Stark apparatus for 2 hours, while 0.5 ml. of water was collected. The toluene was evaporated under reduced pressure and the residual oil was chromatographed on silica (Merck's Grade 7734) using petroleum ether (b.p. 60°-80° C.) as the eluant, to give 6,7-dichloro-1-(4-chlorophenyl)-3,4-dihydronaphthalene as a white crystalline solid, m.p. 106°-108° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[C:8](=O)[CH2:7][CH2:6][CH2:5]2.[ClH:14].[C:15]1(C)[CH:20]=[CH:19][C:18](S(O)(=O)=O)=[CH:17][CH:16]=1>C(OCC)C.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[C:8]([C:15]1[CH:20]=[CH:19][C:18]([Cl:14])=[CH:17][CH:16]=1)=[CH:7][CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC=1C=C2CCCC(C2=CC1Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the ether layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
leaving an oil
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in an Dean and Stark apparatus for 2 hours, while 0.5 ml
Duration
2 h
CUSTOM
Type
CUSTOM
Details
of water was collected
CUSTOM
Type
CUSTOM
Details
The toluene was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual oil was chromatographed on silica (Merck's Grade 7734)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CCC=C(C2=CC1Cl)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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